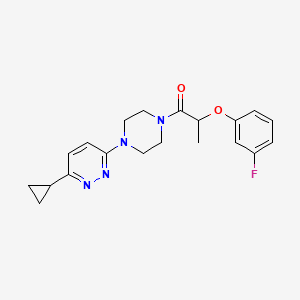![molecular formula C19H17N3O3S B2961368 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428375-19-2](/img/structure/B2961368.png)
2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The isoxazole ring is substituted with methyl groups at the 3 and 5 positions . The molecule also contains a benzothiadiazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions such as Suzuki–Miyaura cross-coupling . This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would be expected to be complex due to the presence of multiple ring structures. The isoxazole and benzothiadiazine rings would likely contribute to the rigidity of the molecule .Scientific Research Applications
Structural Analysis
The compound has been synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction . This allows for a detailed understanding of the compound’s structure, which can be useful in various fields of research, such as materials science and medicinal chemistry.
Density Functional Theory (DFT) Studies
The compound has been studied using density functional theory (DFT) to characterize its structure . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems. This can be particularly useful in the field of computational chemistry.
Biological Activities
Oxazole derivatives, which include this compound, have been found to have a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This makes the compound potentially useful in the development of new drugs and therapies.
Antimicrobial Action
In preliminary screening against Gram-positive and Gram-negative bacterial strains, a compound similar to the one showed moderate antibacterial action . This suggests potential applications in the development of new antibiotics.
Anticancer Potential
The compound has shown promise in the field of cancer research . It has been found to have proper selectivity against cancer cell lines , suggesting potential use in the development of new cancer treatments.
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to the compound , have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription. It has been identified as a potential target for blocking proliferation in a variety of cancer cell lines .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . The inhibition of BRD4 leads to changes in gene expression, particularly those genes involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the MYC pathway . MYC is a family of regulator genes and proto-oncogenes that code for transcription factors. The inhibition of BRD4 leads to the downregulation of MYC expression, which in turn affects cell proliferation and survival .
Result of Action
The result of the compound’s action is a significant anti-proliferative activity against certain cancer cell lines . For instance, it has been shown to inhibit cell migration and colony formation, induce DNA damage, and arrest the cell cycle at the G1 phase in MCF-7 cells .
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(14(2)25-21-13)12-22-20-19(15-8-4-3-5-9-15)16-10-6-7-11-18(16)26(22,23)24/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMQAYGLRUATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)
![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)
![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)
